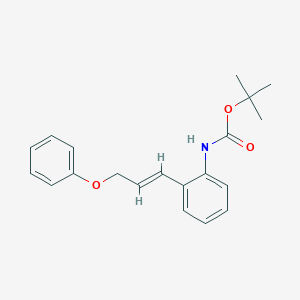
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a phenoxyprop-1-en-1-yl group, and a phenyl group, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
The synthesis of tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods for carbamates often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate involves the formation of a carbamate linkage, which can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The phenoxyprop-1-en-1-yl group can participate in various chemical reactions, making the compound a versatile intermediate .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethylenediamine: Another Boc-protected amine used in peptide synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A carbamate with a bromobenzyl group, used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide both steric protection and reactivity, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C20H23NO3 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(E)-3-phenoxyprop-1-enyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(22)21-18-14-8-7-10-16(18)11-9-15-23-17-12-5-4-6-13-17/h4-14H,15H2,1-3H3,(H,21,22)/b11-9+ |
Clé InChI |
FDWQIJULJRTOHD-PKNBQFBNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/COC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


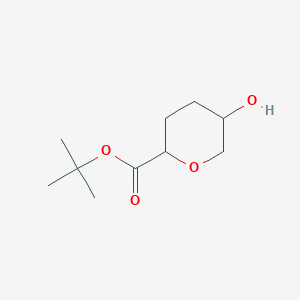
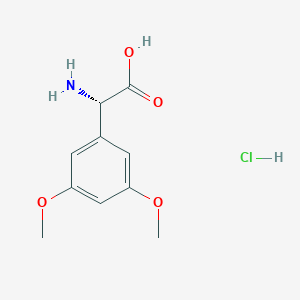

![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
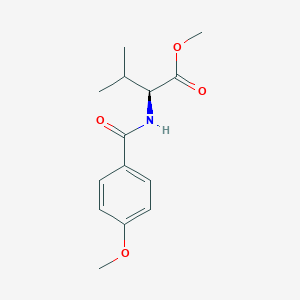
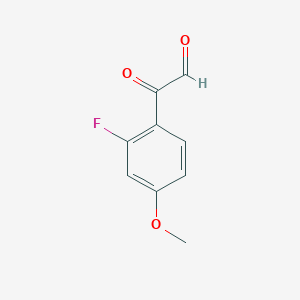
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
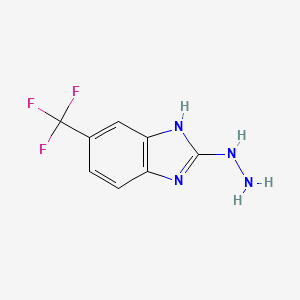
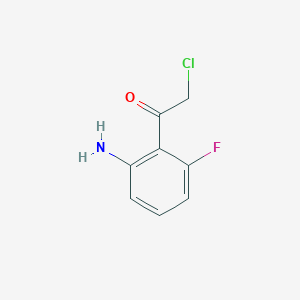
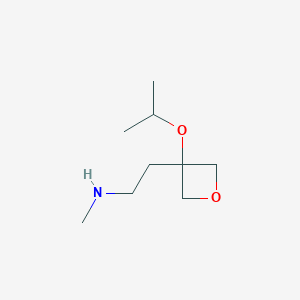
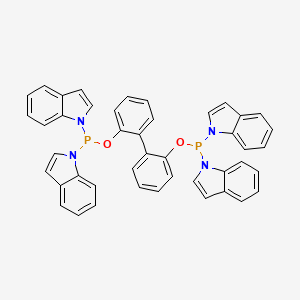
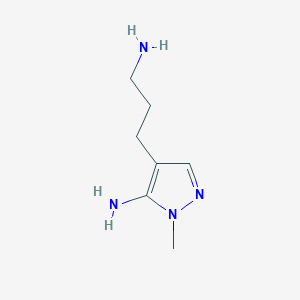
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)

